molecular formula C10H21N B1614559 Perhydrophentermine CAS No. 5531-31-7

Perhydrophentermine

Cat. No.: B1614559
CAS No.: 5531-31-7
M. Wt: 155.28 g/mol
InChI Key: KZVACGSZWDLFHD-UHFFFAOYSA-N
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Description

Perhydrophentermine (CAS 5531-31-7) is a saturated bicyclic amine with the molecular formula C₁₀H₂₁N and a molecular weight of 150.880 g/mol . Its systematic IUPAC name is 1-butyl-4-methylpiperidine, indicating a piperidine ring substituted with a butyl group at position 1 and a methyl group at position 2. Unlike its aromatic counterpart phentermine, this compound lacks conjugated double bonds, resulting in a fully hydrogenated structure. This structural feature enhances its stability and alters its physicochemical properties, such as lipophilicity and solubility .

While this compound has been referenced in 216 patents (as of 2025), it lacks peer-reviewed literature, suggesting its primary use in industrial or exploratory research rather than clinical applications .

Properties

CAS No.

5531-31-7

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

1-cyclohexyl-2-methylpropan-2-amine

InChI

InChI=1S/C10H21N/c1-10(2,11)8-9-6-4-3-5-7-9/h9H,3-8,11H2,1-2H3

InChI Key

KZVACGSZWDLFHD-UHFFFAOYSA-N

SMILES

CC(C)(CC1CCCCC1)N

Canonical SMILES

CC(C)(CC1CCCCC1)N

Other CAS No.

5531-31-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares perhydrophentermine with structurally related amines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 5531-31-7 C₁₀H₂₁N 150.880 Piperidine ring with 1-butyl, 4-methyl substituents
Phentermine.HCl 122-09-8 C₁₀H₁₅N·HCl 185.69 α,α-Dimethylphenethylamine (aromatic ring)
Piperidine, 1-pentyl 10324-58-0 C₁₀H₂₁N 150.880 Piperidine ring with 1-pentyl substituent
4-t-Butylcyclohexylamine 5400-88-4 C₁₀H₂₁N 150.880 Cyclohexane ring with t-butyl group
Cyclohexanamine, N,N-diethyl 91-65-6 C₁₀H₂₁N 150.880 Cyclohexane ring with diethylamino group

Key Observations :

  • Hydrogenation Impact: this compound’s fully saturated structure distinguishes it from phentermine, which contains a benzene ring.
  • Isosteric Replacements : Compounds like 4-t-butylcyclohexylamine and N,N-diethylcyclohexanamine share the same molecular weight but differ in substituent positioning, which affects steric hindrance and receptor binding .

Pharmacological and Clinical Profiles

Phentermine (C₁₀H₁₅N·HCl)
  • Use : FDA-approved appetite suppressant for short-term obesity management .
  • Mechanism: Acts as a norepinephrine-dopamine reuptake inhibitor, stimulating the central nervous system (CNS) .
  • Side Effects : Hypertension, insomnia, and habituation risks .
  • Regulatory Status : Listed in the United States Pharmacopeia (USP), indicating standardized quality controls .
This compound
  • Research Status: No clinical studies or literature reports exist, but its patent activity suggests industrial interest in applications such as catalysis or material science .
  • Theoretical Advantages : The saturated structure may reduce oxidative metabolism, prolonging half-life compared to phentermine. However, the absence of aromaticity could diminish CNS penetration .

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